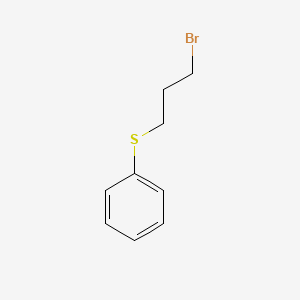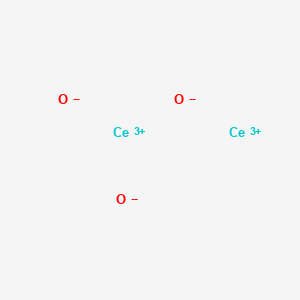![molecular formula C6H12N2O B8682404 Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B8682404.png)
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction between a pyrrole derivative and an oxirane compound. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazine ring into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the oxazine ring .
Major Products
The major products formed from these reactions include various substituted oxazines, which can have different functional groups attached to the nitrogen or oxygen atoms in the ring. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler oxazine compound with similar chemical properties but a different ring structure.
Morpholine: A tetrahydro-1,4-oxazine derivative with applications in pharmaceuticals and agrochemicals.
Ifosfamide: A chemotherapeutic agent that contains an oxazine ring as part of its structure.
Uniqueness
Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in its ring structure.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
UMIZTIYZNFUATK-NTSWFWBYSA-N |
Isomeric SMILES |
C1CO[C@@H]2CNC[C@@H]2N1 |
Canonical SMILES |
C1COC2CNCC2N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8682324.png)
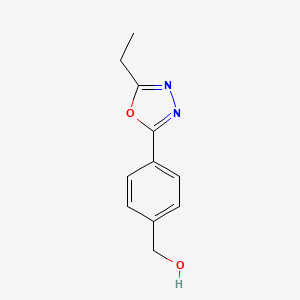
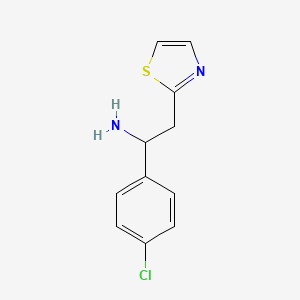


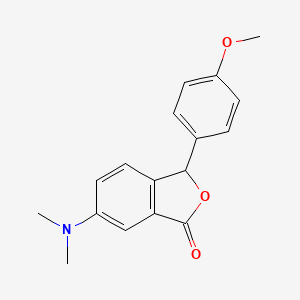

![4H-Furo[3,4-b]indole, 3-phenyl-4-(phenylsulfonyl)-](/img/structure/B8682373.png)
